

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Isocolumbin

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Compound of Interest		
Compound Name:	Isocolumbin	
Cat. No.:	B15589731	Get Quote

Application Note

Introduction

Isocolumbin is a furanoditerpenoid compound found in several medicinal plants, notably from the Tinospora and Jatrorrhiza genera. It is an isomer of columbin and is recognized for its potential pharmacological activities. The accurate and precise quantification of **isocolumbin** in plant extracts, herbal formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and drug development. This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of **isocolumbin**.

Principle

This method utilizes RP-HPLC with a C18 stationary phase to separate **isocolumbin** from other components in the sample matrix. The separation is achieved using a gradient elution with a mobile phase consisting of water and acetonitrile. Detection is performed using a UV detector, leveraging the chromophoric properties of the furan moiety in the **isocolumbin** structure. Quantification is based on the peak area of the analyte compared to a calibration curve prepared from a certified reference standard.

Experimental ProtocolsInstrumentation and Materials



- HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a photodiode array (PDA) or variable wavelength UV detector.
- Chromatography Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- Solvents: HPLC grade acetonitrile and water.
- Reference Standard: Isocolumbin certified reference standard (purity ≥98%).
- Sample Preparation: Syringe filters (0.45 μm), volumetric flasks, and pipettes.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of **isocolumbin**.

Parameter	Condition
Column	C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A	Water
Mobile Phase B	Acetonitrile
Gradient Program	0-10 min: 10% B to 90% B10-15 min: 90% B (isocratic)15-20 min: 90% B to 10% B20-25 min: 10% B (isocratic)
Flow Rate	1.0 mL/min
Column Temperature	25°C
Detection Wavelength	210 nm
Injection Volume	10 μL

Preparation of Standard Solutions

• Stock Solution (1000 μg/mL): Accurately weigh 10 mg of **isocolumbin** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.



 Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 μg/mL to 100 μg/mL. These solutions are used to construct the calibration curve.

Sample Preparation

The following protocol is a general guideline for the extraction of **isocolumbin** from a plant matrix. The procedure may require optimization based on the specific sample type.

- Extraction: Accurately weigh 1 g of the powdered plant material and place it in a flask. Add
 20 mL of methanol and perform ultrasonication for 30 minutes.
- Filtration: Filter the extract through a Whatman No. 1 filter paper.
- Evaporation: Evaporate the filtrate to dryness under reduced pressure.
- Reconstitution: Reconstitute the dried extract with 5 mL of the mobile phase.
- Final Filtration: Filter the reconstituted sample through a 0.45 μm syringe filter prior to injection into the HPLC system.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized in the following tables.

Table 1: System Suitability

Parameter	Acceptance Criteria	Observed Value
Tailing Factor	≤ 2.0	1.1
Theoretical Plates	≥ 2000	5800
Relative Standard Deviation (RSD) of Peak Area (n=6)	≤ 2.0%	0.8%

Table 2: Linearity and Range



Parameter	Result
Linear Range	1 - 100 μg/mL
Regression Equation	y = 25432x + 1250
Correlation Coefficient (r²)	0.9995

Table 3: Precision

Concentration (μg/mL)	Intra-day Precision (RSD, n=3)	Inter-day Precision (RSD, n=3)
10	1.2%	1.5%
50	0.9%	1.1%
90	0.7%	0.9%

Table 4: Accuracy (Recovery)

Spiked Concentration (µg/mL)	Amount Recovered (μg/mL)	Recovery (%)
20	19.6	98.0
50	50.8	101.6
80	79.2	99.0

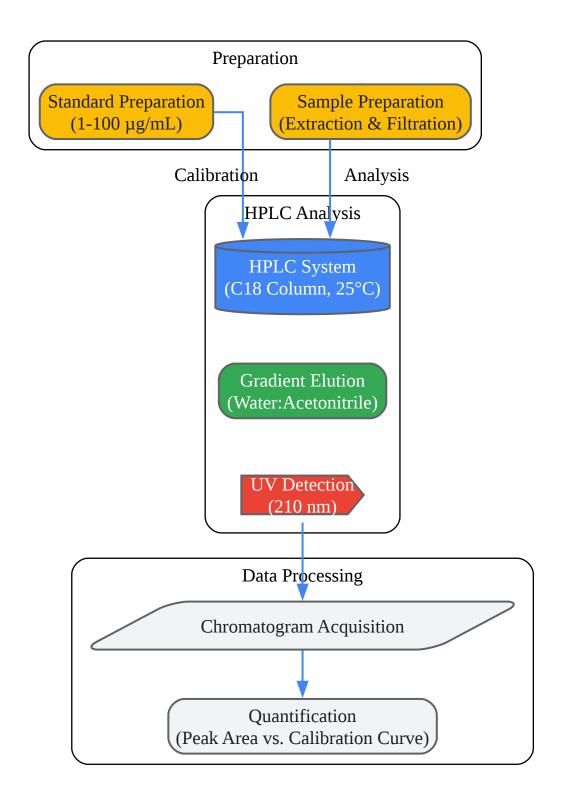
Table 5: Limits of Detection (LOD) and Quantification

(LOO)

Parameter	Result
Limit of Detection (LOD)	0.2 μg/mL
Limit of Quantification (LOQ)	0.7 μg/mL

Visualization





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